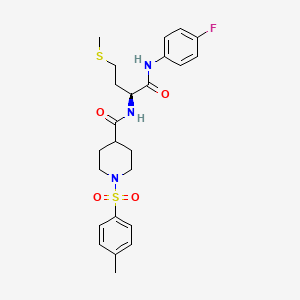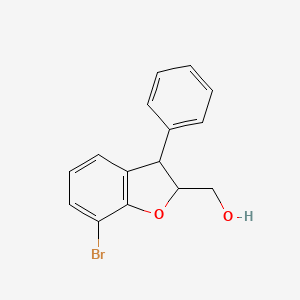![molecular formula C12H14INO4 B15172408 Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate CAS No. 918402-54-7](/img/structure/B15172408.png)
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is a chemical compound with the molecular formula C12H14INO4 It is known for its unique structure, which includes an ethyl ester group, a dimethylcarbamoyl group, and an iodine atom attached to a benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate typically involves the esterification of 3-hydroxy-2-iodobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with dimethylcarbamoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester and carbamate groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized products include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or amines.
Hydrolysis: Hydrolysis yields 3-hydroxy-2-iodobenzoic acid and dimethylamine.
Aplicaciones Científicas De Investigación
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-bromobenzoate
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-chlorobenzoate
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-fluorobenzoate
Uniqueness
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for targeted applications in research and industry.
Propiedades
Número CAS |
918402-54-7 |
|---|---|
Fórmula molecular |
C12H14INO4 |
Peso molecular |
363.15 g/mol |
Nombre IUPAC |
ethyl 3-(dimethylcarbamoyloxy)-2-iodobenzoate |
InChI |
InChI=1S/C12H14INO4/c1-4-17-11(15)8-6-5-7-9(10(8)13)18-12(16)14(2)3/h5-7H,4H2,1-3H3 |
Clave InChI |
BWEVXCGAOCRMDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)OC(=O)N(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)


![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)

![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
